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molecular formula C8H5F3O4 B1314941 2-Hydroxy-3-(trifluoromethoxy)benzoic acid CAS No. 773873-50-0

2-Hydroxy-3-(trifluoromethoxy)benzoic acid

Cat. No. B1314941
M. Wt: 222.12 g/mol
InChI Key: SDFAGXLFYRIEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772257B2

Procedure details

1.0 g 2-hydroxy-(trifluoromethoxy)benzoic acid were dissolved in 30 ml dimethylformamide. 640 mg iodomethane and 4.70 g cesium carbonate were added and the reaction mixture was stirred at room temperature for three hours. The reaction mixture was diluted by addition of 100 ml ethyl acetate, washed with 30 ml water and brine and then dried over MgSO4. The solvent was removed in vacuo to obtain 590 mg 2-methoxy-4-trifluoromethoxy-benzoic acid methyl ester.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[C:10]([O:11][C:12]([F:15])([F:14])[F:13])=[CH:9][CH:8]=[CH:7][C:3]=1C(O)=O.IC.[C:18](=O)([O-])[O-:19].[Cs+].[Cs+].[C:24]([O:27][CH2:28]C)(=[O:26])C>CN(C)C=O>[CH3:28][O:27][C:24](=[O:26])[C:7]1[CH:8]=[CH:9][C:10]([O:11][C:12]([F:13])([F:14])[F:15])=[CH:2][C:3]=1[O:19][CH3:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=C1OC(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
640 mg
Type
reactant
Smiles
IC
Name
cesium carbonate
Quantity
4.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 30 ml water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)OC(F)(F)F)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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